molecular formula C19H13N5O3 B11670017 6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11670017
M. Wt: 359.3 g/mol
InChI Key: YTXAOVKKKBQKHH-UHFFFAOYSA-N
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Description

6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot, four-component reaction. The starting materials include aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile. The reaction is catalyzed by choline chloride-based thiourea, which provides an eco-friendly and efficient synthesis route . The reaction conditions are mild, and the process is characterized by high yields and shorter reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions (MCRs) are often employed. MCRs are advantageous in industrial settings due to their efficiency, atom economy, and reduced waste production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can produce nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. For instance, it can intercalate with DNA, disrupting DNA replication and transcription processes . Additionally, it may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent .

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

6-amino-4-(2-nitrophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H13N5O3/c20-10-13-15(12-8-4-5-9-14(12)24(25)26)16-17(11-6-2-1-3-7-11)22-23-19(16)27-18(13)21/h1-9,15H,21H2,(H,22,23)

InChI Key

YTXAOVKKKBQKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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